Cas no 670269-82-6 (methyl 5-2-(azepan-1-yl)acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate)

methyl 5-2-(azepan-1-yl)acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-2-(azepan-1-yl)acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- 670269-82-6
- VU0494196-1
- AKOS000811184
- methyl 5-(2-(azepan-1-yl)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- F1142-4434
- Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
- インチ: 1S/C16H24N2O3/c1-11-14(16(20)21-3)12(2)17-15(11)13(19)10-18-8-6-4-5-7-9-18/h17H,4-10H2,1-3H3
- InChIKey: KHYZSFPNFBQGSJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)C(C(=O)OC)=C(C)N1)CN1CCCCCC1
計算された属性
- せいみつぶんしりょう: 292.17869263g/mol
- どういたいしつりょう: 292.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 378
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
methyl 5-2-(azepan-1-yl)acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-4434-2mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-15mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-20μmol |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-25mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-40mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-50mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-4mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-5μmol |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-1mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1142-4434-30mg |
methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
670269-82-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
methyl 5-2-(azepan-1-yl)acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
methyl 5-2-(azepan-1-yl)acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylateに関する追加情報
Compound CAS No. 670269-82-6: Methyl 5-(2-(azepan-1-yl)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Methyl 5-(2-(azepan-1-yl)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, with the CAS registry number 670269-82-6, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methyl groups and an azepane moiety linked via an acetyl group. The methyl ester at the 3-position of the pyrrole ring further adds to its structural complexity and functional versatility.
Recent studies have highlighted the potential of this compound in various applications, particularly in drug discovery and development. The azepane ring, a seven-membered nitrogen-containing cyclic structure, contributes to the compound's stability and bioavailability. This makes it a promising candidate for use in therapeutic agents targeting specific biological pathways. For instance, research has shown that derivatives of this compound may exhibit potent activity against certain enzymes involved in neurodegenerative diseases.
The synthesis of methyl 5-(2-(azepan-1-yl)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the pyrrole ring through cyclization reactions, followed by selective substitution to introduce the azepane acetyl group and the methyl ester moiety. The optimization of these steps has been a focus of recent research efforts, with scientists exploring more efficient catalysts and reaction conditions to enhance yield and purity.
In terms of its physical properties, this compound exhibits a melting point of approximately 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are crucial for its characterization and quality control during manufacturing processes.
One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated that it can interact with G-protein coupled receptors (GPCRs), which are critical targets in the development of treatments for cardiovascular diseases, inflammation, and cancer. The azepane acetyl group plays a pivotal role in these interactions by providing a rigid structure that enhances binding affinity to receptor sites.
Moreover, advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes and potential off-target effects, which are essential for assessing its safety profile during preclinical trials. The integration of experimental and computational approaches has significantly accelerated the understanding of this compound's pharmacokinetics and pharmacodynamics.
Another area where this compound has shown promise is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible displays and sensors. Researchers have explored its ability to form self-assembled monolayers on various substrates, which could pave the way for novel applications in nanotechnology.
In conclusion, methyl 5-(2-(azepan-1-yl)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 670269-82-6) is a multifaceted compound with diverse potential applications across multiple disciplines. Its complex structure endows it with unique chemical and biological properties that continue to be explored through cutting-edge research methodologies. As our understanding of this compound deepens, it holds great promise for advancing both therapeutic development and materials innovation.
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